molecular formula C13H11ClN2O B3341079 2-Chloro-N-(2-methylphenyl)pyridine-4-carboxamide CAS No. 1019372-98-5

2-Chloro-N-(2-methylphenyl)pyridine-4-carboxamide

Cat. No.: B3341079
CAS No.: 1019372-98-5
M. Wt: 246.69 g/mol
InChI Key: PYHHCFPELUHAHL-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methylphenyl)pyridine-4-carboxamide is a chemical compound of interest in agricultural and plant biology research. With a molecular formula of C13H11ClN2O and an average mass of approximately 246.69 g/mol, this anilide belongs to a class of compounds known for their potential as abiotic elicitors . Such compounds can stimulate stress responses in plant cells, leading to increased production of valuable secondary metabolites like flavonoids . Its core structure is analogous to other researched pyridinecarboxamides, which have shown activity in inhibiting photosynthetic electron transport in spinach chloroplasts and reducing chlorophyll content in algae models, suggesting a potential application in studying plant growth regulation and herbicide mechanisms . The presence of the chloro and methyl substituents on the pyridine and phenyl rings, respectively, is a key feature that influences the molecule's lipophilicity and electronic characteristics, factors that are critical for its interaction with biological targets . Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in analytical studies. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-methylphenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-4-2-3-5-11(9)16-13(17)10-6-7-15-12(14)8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHHCFPELUHAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 2 Methylphenyl Pyridine 4 Carboxamide and Its Analogues

Established Synthetic Routes for Pyridine-4-Carboxamide Derivatives

Traditional methods for constructing the amide bond in pyridine-4-carboxamide derivatives primarily rely on the reaction between a pyridine-4-carboxylic acid moiety and an appropriate amine. These established routes can be broadly categorized into direct amidation strategies, often involving activation of the carboxylic acid, and the use of specialized coupling reagents.

Direct amidation is a fundamental approach to forming the amide linkage. However, the direct thermal condensation of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. ucl.ac.uksci-hub.se To overcome this, the carboxylic acid is typically converted into a more reactive derivative, such as an acid chloride or anhydride (B1165640), which readily undergoes nucleophilic acyl substitution with the amine. rsc.org

A common strategy involves treating the pyridine-4-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding pyridine-4-carbonyl chloride. google.comnih.gov This highly electrophilic intermediate then reacts efficiently with the amine, such as 2-methylaniline, to yield the desired carboxamide. google.com While effective, this method can generate acidic byproducts (e.g., HCl) that may require neutralization. google.com

More recent advancements have focused on catalytic direct amidation, which avoids the need for stoichiometric activating agents. Boron-based reagents and catalysts have shown significant promise in promoting dehydrative amidation. ucl.ac.ukresearchgate.net For instance, certain boronic acids can facilitate the reaction, potentially through the formation of a mixed anhydride intermediate that enhances the electrophilicity of the carbonyl carbon. sci-hub.seresearchgate.net Titanium-based catalysts, such as titanium tetrafluoride (TiF₄), have also been developed for direct amidation, proving effective for a range of aromatic and aliphatic acids and amines. rsc.org

To facilitate amide bond formation under milder conditions and with greater efficiency, a wide array of coupling reagents has been developed. These reagents activate the carboxylic acid in situ, enabling its reaction with the amine while minimizing side reactions and racemization, particularly in chiral substrates. peptide.comuni-kiel.de These methods are widely used in peptide synthesis but are equally applicable to the synthesis of pyridine (B92270) carboxamides. uni-kiel.de

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. peptide.comuni-kiel.de

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, they are often used with additives like 1-Hydroxybenzotriazole (HOBt). peptide.com

Uronium/Aminium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and lead to rapid amide bond formation with low levels of epimerization. peptide.com HATU, an analogue derived from HOAt, often reacts faster and provides even better suppression of side reactions. peptide.com

Phosphonium Salts : Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also powerful activating agents that avoid the generation of certain byproducts associated with uronium salts. uni-kiel.de

Metal-catalyzed cross-coupling reactions represent another important strategy. For example, palladium-catalyzed aminocarbonylation can be used to introduce the carboxamide functional group directly onto a halo-pyridine scaffold. nih.gov This method involves the reaction of an aryl halide (e.g., 4-iodopyridine (B57791) derivative) with an amine and carbon monoxide in the presence of a palladium catalyst. nih.gov Similarly, copper-catalyzed amidation reactions have been developed for coupling amides with 2-chloro-pyridine derivatives. rsc.org

Reagent ClassExample(s)Key Features
CarbodiimidesDCC, DIC, EDCWidely used; often requires additives (e.g., HOBt) to minimize side reactions. peptide.com
Uronium/Aminium SaltsHBTU, TBTU, HATUHighly efficient, fast reaction times, low racemization. peptide.com
Phosphonium SaltsBOP, PyBOP, PyAOPEffective for difficult couplings; avoids certain byproducts. peptide.comuni-kiel.de

Novel Synthetic Approaches and Efficiency Enhancements

In response to the growing need for green and efficient chemical processes, synthetic chemists have explored novel technologies and strategies to improve the synthesis of pyridine carboxamides. These include the use of microwave irradiation, the design of one-pot reaction sequences, and the development of advanced catalytic systems.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. researchgate.net This technology has been successfully applied to the synthesis of various pyridine derivatives. organic-chemistry.orgnih.gov

In the context of pyridine carboxamide synthesis, microwave irradiation can significantly speed up both the formation of the pyridine ring and the subsequent amidation step. For example, the Bohlmann-Rahtz pyridine synthesis, a reaction that traditionally requires high temperatures and long reaction times, can be completed in minutes under microwave conditions. researchgate.netorganic-chemistry.org Microwave-assisted amidation reactions, including those using coupling reagents or involving direct condensation, have also been reported, often in eco-friendly solvents like water or even under solvent-free conditions. nih.govnih.gov This approach not only enhances reaction rates but also aligns with the principles of green chemistry by reducing energy consumption and solvent waste. organic-chemistry.orgnih.gov

One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time, and resource efficiency. organic-chemistry.org Several one-pot methodologies have been developed for the synthesis of highly functionalized pyridines. organic-chemistry.orgcore.ac.uknih.gov

Many of these methods are multicomponent reactions, where three or more starting materials are combined to form the final product in a single operation. core.ac.uktandfonline.com For instance, modifications of the Bohlmann-Rahtz reaction allow for a three-component condensation of a 1,3-dicarbonyl compound, an alkynone, and an ammonia (B1221849) source to construct the pyridine ring with high regioselectivity. organic-chemistry.orgcore.ac.uk Similarly, rhodium-catalyzed one-pot procedures starting from isoxazoles have been developed to generate complex pyridine structures. nih.gov These strategies can be designed to produce pyridine-4-carboxylic acid precursors which can then be amidated, sometimes within the same pot, to yield the target carboxamides, thereby streamlining the entire synthetic process. chemistryviews.org

The use of catalysts is central to modern organic synthesis, enabling reactions that would otherwise be inefficient or unfeasible. The synthesis of pyridine carboxamides benefits from a diverse range of catalytic systems that can facilitate C-C and C-N bond formation, as well as functional group interconversions.

Palladium catalysts are extensively used, particularly in cross-coupling reactions like the Suzuki and Stille couplings, to build substituted pyridine rings. chim.it Palladium is also crucial for aminocarbonylation reactions, which directly install a carboxamide group onto a pyridine halide. nih.gov Supported palladium catalysts, such as those immobilized on an ionic liquid phase, offer the advantages of easy separation and recyclability. nih.gov

Copper-based catalytic systems are valuable for C-N bond formation, including the amidation of challenging substrates like 2-chloro-pyridines. rsc.org More recently, copper catalysis has been employed for the C-4 selective carboxylation of pyridines using CO₂, providing a direct route to isonicotinic acid derivatives. chemistryviews.org

Other metals also play important roles. Nickel catalysts can be used in carboxylation and reduction reactions. researchgate.net Rhodium catalysts have been shown to induce novel ring-expansion reactions to form the pyridine core. nih.gov Furthermore, Lewis acids based on elements like titanium and zirconium can effectively catalyze direct amidation reactions between carboxylic acids and amines. rsc.org

Catalyst TypeReaction TypeExample Application
Palladium (Pd)Cross-coupling, AminocarbonylationSynthesis of substituted pyridines; direct formation of carboxamide moiety from aryl halides. nih.govchim.it
Copper (Cu)Amidation, CarboxylationCoupling of amides with chloro-pyridines; C-4 selective carboxylation with CO₂. rsc.orgchemistryviews.org
Titanium (Ti)Direct AmidationTiF₄-catalyzed dehydrative coupling of carboxylic acids and amines. rsc.org
Rhodium (Rh)Ring ExpansionOne-pot synthesis of pyridines from isoxazoles. nih.gov
Nickel (Ni)Reduction, CarboxylationCatalytic reduction of dichloropyridine carboxylic acid. researchgate.net

Chemical Derivatization Strategies of the 2-Chloro-N-(2-methylphenyl)pyridine-4-carboxamide Scaffold

The derivatization of the this compound core can be systematically approached by modifying its three key components. These modifications are instrumental in fine-tuning the molecule's physicochemical and pharmacological properties.

Modifications of the Pyridine Ring

The chlorine atom at the C-2 position of the pyridine ring is a key handle for a variety of chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. youtube.com The electron-deficient nature of the pyridine ring, further activated by the chlorine substituent, facilitates these reactions. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The C-2 chloro group can be displaced by a range of nucleophiles. This reaction is a cornerstone for introducing diverse functional groups onto the pyridine scaffold. The general mechanism involves the formation of a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing nature of the pyridine nitrogen. nih.gov

Common nucleophiles employed in these reactions include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides can be used to introduce alkoxy and aryloxy moieties, respectively. These reactions are typically carried out in the presence of a base in a suitable solvent like DMF or THF.

N-Nucleophiles: Amines, both primary and secondary, readily displace the chloride to form 2-amino-pyridine derivatives. This transformation is fundamental in the synthesis of various biologically active compounds.

S-Nucleophiles: Thiolates can be employed to introduce thioether linkages, which are important for certain biological activities and for further synthetic manipulations.

NucleophileReagent ExampleProduct TypeReference
OxygenSodium Methoxide2-Alkoxypyridine libretexts.org
NitrogenBenzylamine2-Aminopyridine youtube.com
SulfurSodium Thiophenoxide2-Thioetherpyridine chemrxiv.org

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become powerful tools for C-C and C-N bond formation, significantly expanding the diversity of accessible analogues.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C-2 position by coupling with the corresponding boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgresearchgate.net This method is highly valued for its functional group tolerance and reliability.

Buchwald-Hartwig Amination: This provides an alternative and often milder method for C-N bond formation compared to traditional SNAr, allowing for the coupling of a wide range of amines and related nitrogen nucleophiles. wikipedia.orgorganic-chemistry.org The choice of palladium catalyst and ligand is crucial for the success of these reactions.

ReactionCoupling PartnerCatalyst/Ligand ExampleProduct FeatureReference
Suzuki-MiyauraPhenylboronic acidPd(PPh3)42-Arylpyridine nih.govorganic-chemistry.org
Buchwald-HartwigAnilinePd2(dba)3 / BINAP2-(Arylamino)pyridine wikipedia.orgresearchgate.net

Substitutions on the Phenyl Moiety

The phenyl ring of the this compound scaffold offers opportunities for functionalization, primarily through electrophilic aromatic substitution and directed ortho-metalation (DoM). wikipedia.org

Directed ortho-Metalation (DoM): The amide functionality can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position on the phenyl ring by a strong base, typically an organolithium reagent. uwindsor.cabaranlab.orgharvard.edu The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide array of substituents. The methyl group on the phenyl ring can also influence the regioselectivity of this process.

The general steps for DoM are:

Coordination of the organolithium reagent to the amide's carbonyl oxygen.

Deprotonation of the sterically most accessible ortho C-H bond.

Reaction of the resulting aryllithium intermediate with an electrophile.

ElectrophileReagent ExampleIntroduced SubstituentReference
Carbon DioxideCO2Carboxylic Acid wikipedia.orguwindsor.ca
AldehydeBenzaldehydeHydroxymethyl baranlab.orgharvard.edu
Halogen SourceIodine (I2)Iodo nih.gov

Amide Linker Functionalization

The amide bond itself, while generally stable, can be a site for chemical modification. These transformations are less common but can provide access to analogues with significantly altered properties.

N-Alkylation/N-Arylation: The amide nitrogen can be alkylated or arylated under specific conditions, typically involving a strong base to deprotonate the amide followed by reaction with an alkyl or aryl halide. However, the reactivity of the amide N-H is generally lower than that of other functional groups, and chemoselectivity can be a challenge.

Hydrolysis and Re-amidation: The amide bond can be cleaved under harsh acidic or basic conditions to yield 2-chloropyridine-4-carboxylic acid and 2-methylaniline. The resulting carboxylic acid can then be re-coupled with a different amine to generate a library of analogues with diverse N-substituents. This two-step process allows for the systematic exploration of the impact of the N-aryl group on the molecule's properties.

The re-amidation step typically involves:

Activation of the carboxylic acid, for example, by conversion to an acid chloride (using thionyl chloride or oxalyl chloride) or by using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction of the activated carboxylic acid with the desired amine.

ReactionKey ReagentsOutcome
N-AlkylationNaH, CH3IN-Methylated Amide
HydrolysisHCl (aq), heatCarboxylic Acid + Aniline
Re-amidationSOCl2, then R-NH2New Amide Analogue

Despite a comprehensive search for scientific literature, detailed research findings and specific data points for the chemical compound This compound corresponding to the requested outline are not available in the public domain.

The search for preclinical data on its biological activities yielded information on related classes of compounds, such as pyridine carboxamides, chlorophenyl amides, and other derivatives. However, no studies were identified that specifically report the in vitro antibacterial efficacy (MIC values), antifungal potency (MIC values), antimalarial activity (IC50 values), or anticancer and antiproliferative activities (IC50 values against diverse cancer cell lines) for This compound .

Consequently, it is not possible to generate the requested article with the required level of scientific accuracy and detail as the foundational research data for this specific compound is not publicly accessible.

Potential as Immunomodulators in Cancer Contexts (e.g., PD-1/PD-L1 pathway)

The immune checkpoint pathway involving Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is crucial for maintaining immune homeostasis, but it can be exploited by cancer cells to evade immune surveillance. nih.govyoutube.com The PD-1/PD-L1 axis is a significant target in cancer immunotherapy, as its blockade can restore the anti-tumor immune response. nih.govnih.govyoutube.com

Research has identified Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) as a critical regulator in proliferation pathways and immune checkpoint signaling. bohrium.com SHP2 is associated with the T cell receptor (TCR) and the PD-1 immune checkpoint receptor. nih.gov Consequently, SHP2 has emerged as a significant anti-cancer therapeutic target. nih.gov The inhibition of SHP2 can modulate immune responses, making it a promising strategy in oncology.

Derivatives of the pyridine carboxamide scaffold have been identified as potent allosteric inhibitors of SHP2. bohrium.com By targeting SHP2, these compounds can interfere with the signaling cascade downstream of the PD-1 receptor. This mechanism suggests that such molecules can function as immunomodulators. For instance, the SHP2 inhibitor C6, a substituted pyridine carboxamide derivative, was found to effectively decrease the population of M2-like tumor-associated macrophages (TAMs) and reduce the expression of interleukin-10 (IL-10), indicating it can alleviate the activation and infiltration of these immunosuppressive cells. bohrium.com This highlights the potential of this chemical class to modulate the tumor microenvironment and enhance anti-cancer immunity by targeting key signaling nodes like SHP2 that are linked to the PD-1/PD-L1 pathway.

Enzyme Inhibition and Receptor Modulation Capabilities

The versatility of the pyridine carboxamide core structure allows for its interaction with a wide range of biological targets, including various enzymes and receptors that are implicated in numerous disease pathologies.

SHP2 is a protein tyrosine phosphatase (PTP) that plays a vital role in signal transduction and is a well-established oncogene. nih.gov Its misregulation has been implicated in a variety of human cancers. nih.gov As a result, the development of SHP2 inhibitors is a major focus in cancer drug discovery. nih.gov

A novel series of substituted pyridine carboxamide derivatives has been discovered to act as potent allosteric SHP2 inhibitors. bohrium.com Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. In the inactive state of SHP2, the N-SH2 domain blocks the PTP catalytic domain, preventing substrate access. nih.gov

Among the synthesized derivatives, compound C6 demonstrated exceptional inhibitory activity against SHP2 and potent antiproliferative effects on the MV-4-11 acute myeloid leukemia cell line. bohrium.com The in vivo efficacy of C6 was confirmed in a xenograft mouse model, where it significantly suppressed tumor cell proliferation. bohrium.com

Table 1: Inhibitory Activity of Pyridine Carboxamide Derivative C6

Compound Target Assay IC₅₀ (nM)
C6 SHP2 Enzyme Inhibition 0.13
C6 MV-4-11 Cell Proliferation 3.5

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion. nih.gov α-Amylase hydrolyzes α-1,4-glycosidic bonds in starch, while α-glucosidase breaks down smaller saccharides into glucose. nih.gov Inhibiting these enzymes can delay glucose absorption and reduce postprandial blood sugar spikes, a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net

While direct studies on this compound are limited in this context, related heterocyclic structures incorporating a chloro-acetamide moiety have been synthesized and evaluated. For example, a series of 1,2,4-triazole (B32235) derivatives synthesized from 2-chloro-N-phenylacetamide intermediates displayed potent dual inhibition of both α-amylase and α-glucosidase. nih.gov Several of these compounds exhibited significantly higher activity than the standard drug, acarbose. nih.gov

Table 2: Dual α-Amylase and α-Glucosidase Inhibition by 1,2,4-Triazole Derivatives

Compound α-Amylase IC₅₀ (µg/mL) α-Glucosidase IC₅₀ (µg/mL)
4 0.19 ± 0.01 0.41 ± 0.02
10 0.26 ± 0.01 0.45 ± 0.01
Acarbose (Ref.) 0.42 ± 0.02 0.82 ± 0.03

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation through their role in prostaglandin (B15479496) biosynthesis. nih.gov Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The development of novel and safer COX-2 inhibitors remains an active area of research. nih.govnih.gov

Various heterocyclic scaffolds, including pyrazoles, pyrimidines, and oxadiazoles, have been successfully utilized to design potent and selective COX-2 inhibitors. nih.govnih.govresearchgate.net For instance, certain pyrazole-pyridazine hybrids have demonstrated higher COX-2 inhibitory action than the reference drug celecoxib. rsc.org These findings suggest that the pyridine carboxamide scaffold represents a plausible framework for the design of new anti-inflammatory agents targeting the COX-2 enzyme.

The broad utility of the core chemical structure is evident from studies on related molecules targeting a variety of other enzymes.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARs are nuclear receptors that regulate lipid metabolism and inflammation. nih.gov A structurally related compound, 2-chloro-5-nitro-N-phenylbenzamide (GW9662), is known as a PPARγ antagonist. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in nucleotide synthesis and a target for antimicrobial and anticancer agents. Novel 2,4-diaminopyrrolo[2,3-d]pyrimidines have been synthesized and shown to be potent inhibitors of DHFR from pathogenic organisms like Toxoplasma gondii. nih.gov

These examples underscore the chemical versatility of nitrogen-containing heterocyclic amides in interacting with a diverse set of enzymatic targets.

Evaluation of Anti-inflammatory Responses in In Vitro Models

The anti-inflammatory potential of novel compounds is frequently assessed using in vitro cell-based assays. A common model involves stimulating macrophage cells, such as the RAW264.7 line, with lipopolysaccharide (LPS) to induce an inflammatory response. rsc.org The efficacy of a test compound is then measured by its ability to inhibit the production of key pro-inflammatory mediators.

In a study of pyrazole–pyridazine hybrids, the most active compounds were evaluated for their ability to suppress the generation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2). rsc.org The results demonstrated a significant, dose-dependent reduction in these inflammatory markers, confirming the anti-inflammatory activity of the compounds at a cellular level. rsc.org This experimental approach provides a standard for evaluating the in vitro anti-inflammatory effects of new chemical entities, including derivatives of this compound. researchgate.net

Table 3: Inhibition of Pro-inflammatory Mediators in LPS-Induced RAW264.7 Cells by Pyrazole-Pyridazine Hybrids

Compound NO Inhibition (%) TNF-α Inhibition (%) IL-6 Inhibition (%) PGE-2 Inhibition (%)
5f 79.54 ± 2.65 70.14 ± 2.51 68.37 ± 2.11 74.29 ± 2.87
6f 85.17 ± 3.12 75.82 ± 2.93 72.56 ± 2.43 78.61 ± 3.04

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings. The protons on the pyridine ring would appear in the downfield region (typically δ 7.5-8.5 ppm). The four protons of the 2-methylphenyl group would also appear in the aromatic region (around δ 7.0-7.5 ppm). A singlet for the methyl group (CH₃) would be expected in the upfield region (around δ 2.2-2.5 ppm), and a broad singlet for the amide proton (N-H) would likely be observed further downfield (δ 8.0-10.0 ppm). The ¹³C NMR spectrum would show 13 distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to the exact mass of C₁₃H₁₁ClN₂O. The isotopic pattern of the molecular ion would be characteristic for a compound containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

X-ray Crystallography

Should single crystals of the compound be obtained, X-ray crystallography would provide unambiguous confirmation of its three-dimensional structure. iucr.org This technique would reveal precise bond lengths, bond angles, and the dihedral angle between the pyridine and phenyl rings. Furthermore, it would elucidate the intermolecular interactions in the solid state, which are expected to be dominated by N-H···O or N-H···N hydrogen bonds, forming chains or dimers that stabilize the crystal lattice. iucr.org

Mechanism of Action Elucidation and Molecular Interactions

Identification of Key Molecular Targets

There is no information available in the public domain identifying the specific molecular targets of 2-Chloro-N-(2-methylphenyl)pyridine-4-carboxamide.

Analysis of Ligand-Receptor Binding Interactions

Without identified molecular targets, there is no data on the binding interactions of this compound. Therefore, no information can be provided on:

Modulation of Cellular Pathways and Biological Processes

The impact of this compound on cellular functions has not been documented in the available literature. As such, there is no information regarding:

Impact on Enzyme Activity Regulation

While research exists for structurally related compounds, such as other pyridine-carboxamide derivatives, the strict focus on this compound as per the instructions prevents the inclusion of data from these potentially non-applicable studies. The scientific community has not yet published research that would allow for a detailed and accurate composition on the mechanism of action for this specific chemical entity.

Lack of scientific data precludes elucidation of the specific cellular signaling impact of this compound.

Despite a comprehensive search of available scientific literature, no specific research findings detailing the influence of the chemical compound this compound on cell signaling cascades have been identified.

Consequently, the mechanism of action, molecular interactions, and its broader effects on cellular signaling pathways for this particular compound remain uncharacterized in the public domain. The absence of empirical data prevents a detailed discussion and the creation of data tables as requested. Further research is required to determine the biological activity and cellular targets of this compound.

Structure Activity Relationship Sar Investigations

Impact of Substituent Modifications on Biological Efficacy

The nature and position of substituents on both the pyridine (B92270) and the N-phenyl rings are critical determinants of the biological efficacy of this class of compounds. Electronic properties, size, and the type of atom all play significant roles.

The electronic landscape of the molecule, modulated by electron-withdrawing groups (EWGs) and electron-donating groups (EDGs), has a profound impact on activity. The pyridine ring itself is an electron-deficient system due to the electronegative nitrogen atom. mdpi.comnih.gov

Studies on various pyridine derivatives have shown that the introduction of EDGs such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), or amino (-NH2) groups can enhance antiproliferative activity. nih.gov Conversely, the presence of EWGs is also frequently associated with increased potency. For example, pyridine derivatives featuring EWGs like cyano (-CN), chloro (-Cl), bromo (-Br), and nitro (-NO2) on an associated aromatic ring have demonstrated enhanced inhibition of E. coli. nih.gov

In a specific study on thieno[2,3-b]pyridine (B153569) derivatives, which share structural similarities with pyridine carboxamides, the electronic nature of the substituent on the N-phenyl ring was paramount. Compounds bearing a strong EWG like a cyano (-CN) group exhibited significant inhibitory activity, whereas derivatives with other EWGs like nitro (-NO2) and trifluoromethyl (-CF3), or an EDG like methyl (-CH3), were inactive. mdpi.com This highlights that the specific electronic influence and its interaction with the target are crucial, rather than a simple trend where all EWGs or EDGs confer activity.

Table 1: Effect of Electronic Substituents on Biological Activity of Thieno[2,3-b]pyridine Analogs

Compound IDN-Phenyl Ring Substituent (Position 2)Halogen (Position 4)Relative FOXM1 Expression
6 -CN (EWG)-ClDecreased (<50%)
16 -CN (EWG)-ClDecreased (<50%)
Analog A -NO2 (EWG)-ClNo significant decrease
Analog B -CF3 (EWG)-ClNo significant decrease
Analog C -CH3 (EDG)-ClNo significant decrease
Data derived from a study on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, demonstrating the superior effect of the -CN group. mdpi.com

The size and spatial arrangement of substituents can significantly influence a molecule's ability to bind to its biological target. Increased steric bulk can either enhance or diminish activity depending on the specific molecular context.

In some classes of pyridine derivatives, the introduction of bulky groups has been correlated with lower antiproliferative activity. nih.gov This suggests that larger groups may cause steric clashes within the target's binding site, preventing optimal orientation. This principle was observed in a series of thieno[2,3-b]pyridine-2-carboxamides, where substitution at the ortho-position of the N-phenyl ring with a chlorine atom resulted in a loss of antiplasmodial activity. mdpi.com This finding implies that the spatial orientation of the N-phenyl ring is critical and can be unfavorably perturbed by ortho-substituents. mdpi.com Similarly, studies on the chemical synthesis of related compounds have noted that steric hindrance near the pyridine nitrogen can impede reactions, underscoring the general impact of bulk on molecular interactions. mdpi.com

Conversely, carefully placed bulky groups can be advantageous. In the study of N-alkyl arylsulphonamides, increasing the steric bulk of an alkyl group was found to facilitate a desired rearrangement reaction by preventing an alternative cyclization pathway. nih.gov This demonstrates that steric hindrance can be a useful tool to control molecular conformation and reactivity.

Halogen atoms are common substituents in bioactive molecules due to their ability to modulate lipophilicity, electronic character, and metabolic stability. Their effect, however, is highly dependent on the specific halogen and its position.

In some SAR studies of pyridine derivatives, the presence of halogens was linked to decreased antiproliferative activity, with a notable dependency on atomic size—larger halogens like bromine led to higher IC50 values (lower potency). mdpi.com However, in many other cases, halogens are integral to high efficacy. For instance, in a series of SHP2 inhibitors based on a pyridine carboxamide scaffold, specific halogen substitutions were part of the most potent compounds. nih.gov

Research on thieno[2,3-b]pyridine analogs found that combining a halogen (F, Cl, Br, or I) at the 4-position of the N-phenyl ring with an EWG at the 2-position was a successful strategy for achieving biological activity. mdpi.com In another study, an iodo-substituted pyrazine-2-carboxamide, an aza-analogue of nicotinamide, was the most active compound in its series for inhibiting photosynthesis and eliciting secondary metabolite production in plant cells. mdpi.com This indicates that halogens can play a key role in target engagement, potentially through halogen bonding or by optimizing electronic properties.

Positional Isomerism and Activity Modulation

The arrangement of substituents around the core scaffold, known as positional isomerism, is a fundamental aspect of SAR. Minor changes in the location of a functional group can lead to dramatic shifts in biological activity by altering the molecule's shape and the orientation of key binding motifs.

The position of the carboxamide group on the pyridine ring is a critical factor. The three isomers of pyridine carboxylic acid—picolinic (2-position), nicotinic (3-position), and isonicotinic (4-position) acid—are precursors to distinct families of drugs with different biological profiles, demonstrating the profound influence of this positional change. nih.gov Studies on the reactivity of pyridine carboxamides have also shown that the position of substituents (ortho, meta, or para) on the heteroaromatic ring affects chemical outcomes. mdpi.comresearchgate.net

This principle was clearly illustrated in a study of N-thienylcarboxamides, which serve as bioisosteres for N-phenylcarboxamides. Three different regioisomers of the substituted thienyl amine moiety were synthesized, with each placing the substituent in a different position relative to the amide nitrogen. The results showed that N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) isomers retained high fungicidal activity, comparable to the N-phenyl analog. However, the N-(3-substituted-2-thienyl) isomer exhibited significantly lower activity. nih.gov This underscores that the precise spatial relationship between the amide linker and substituents on the aromatic ring is crucial for biological function.

Table 2: Influence of Positional Isomerism on Fungicidal Activity

Isomer TypeDescriptionRelative Activity Level
Type A N-(2-substituted-3-thienyl)carboxamideHigh
Type B N-(4-substituted-3-thienyl)carboxamideHigh
Type C N-(3-substituted-2-thienyl)carboxamideLow
Type D N-(2-substituted-phenyl)carboxamide (Reference)High
Data derived from a study on N-thienylcarboxamide isomers, highlighting the impact of substituent position relative to the amide linkage. nih.gov

Role of Specific Functional Groups and Their Interplay

Pyridine Ring: The nitrogen atom within the pyridine ring is a key feature. It imparts basicity and acts as a hydrogen bond acceptor, which can be critical for anchoring the molecule to its biological target. nih.gov The aromatic nature of the ring allows for potential π-π stacking interactions with amino acid residues in a protein binding pocket. nih.gov

Carboxamide Linker (-CONH-): The amide linkage is often essential for the activity of this class of compounds. researchgate.net It provides a rigid and planar unit that can participate in crucial hydrogen bonding interactions, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). In several carboxamide fungicides, this group is known to bind directly to the target enzyme. nih.gov The coplanarity between the pyridine ring and the amide group can also be an important structural feature for maintaining an active conformation. mdpi.com

N-(2-methylphenyl) Group: The presence of an aromatic ring on the amide nitrogen is a common requirement for high potency in related series. mdpi.com The ortho-methyl substituent on this phenyl ring plays a significant steric role. It likely forces a specific dihedral angle between the plane of the phenyl ring and the plane of the amide linker. This conformational constraint can be critical for fitting into a well-defined binding pocket and may reduce the entropic penalty of binding.

2-Chloro Substituent: As an electron-withdrawing group, the chlorine atom at the C-2 position influences the electronic properties of the pyridine ring. This position is a known site for nucleophilic substitution, and the chloro group's presence modulates this reactivity. nih.gov Furthermore, the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Development of Structure-Activity Hypotheses

Based on the analysis of related pyridine carboxamide structures, a working hypothesis for the SAR of 2-Chloro-N-(2-methylphenyl)pyridine-4-carboxamide can be proposed. The biological activity is likely contingent on a precise arrangement of electronic, steric, and hydrogen-bonding features.

The central hypothesis is that the molecule's efficacy is driven by the 4-carboxamide linker acting as a critical hydrogen-bonding scaffold. This linker connects two functionally distinct moieties: an electron-deficient 2-chloropyridine (B119429) ring and a sterically-defined N-(2-methylphenyl) group .

The 2-chloro substituent is hypothesized to be an important contributor to potency through its electron-withdrawing effect and its potential to form halogen bonds with the target.

The ortho-methyl group on the phenyl ring is crucial for enforcing a specific, non-planar conformation between the phenyl ring and the amide linker. This fixed dihedral angle is likely optimal for fitting into the target's binding site.

The 4-position of the carboxamide on the pyridine ring is predicted to be the optimal location, precisely positioning the pyridine nitrogen, the chloro group, and the N-phenyl ring for a multi-point interaction with the biological target.

From this hypothesis, it can be predicted that:

Replacing the ortho-methyl group with a larger substituent would likely decrease activity due to steric hindrance, while replacing it with a smaller group (e.g., hydrogen) might reduce activity by allowing for conformational freedom.

Modifying the electronic character of the pyridine ring, for example by replacing the 2-chloro group with a strong electron-donating group, would likely diminish efficacy.

Shifting the carboxamide linker to the 2- or 3-position on the pyridine ring would misalign the key interacting groups, leading to a significant loss of potency.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to forecast its binding mode and affinity within the active site of a protein.

Docking simulations can be instrumental in identifying potential biological targets. For instance, derivatives of 2-chloro-pyridine have been explored as potential antitumor agents by docking them into the active site of enzymes like telomerase. This process helps in understanding the probable binding model and guiding the synthesis of more potent inhibitors.

Binding Energy Calculations and Ligand-Protein Complex Stability

A critical outcome of molecular docking is the estimation of binding energy, which quantifies the strength of the interaction between a ligand and its target protein. Lower binding energies typically indicate a more stable and favorable interaction. These calculations are crucial for ranking potential drug candidates and understanding the stability of the ligand-protein complex. For a series of N-(chlorophenyl)pyridinecarboxamides, interaction energies, including electrostatic, polarization, dispersion, and exchange-repulsion components, have been computed to understand the forces driving crystal packing, which is analogous to ligand-protein binding in terms of the fundamental interactions involved.

Illustrative Table of Binding Energy Components:

Interaction TypeDescription
Electrostatic Energy Arises from the attraction or repulsion of charged atoms.
van der Waals Energy Includes dispersion forces and short-range repulsion.
Hydrogen Bond Energy A specific type of electrostatic interaction involving a hydrogen atom.
Solvation Energy The energy change associated with the desolvation of the ligand and protein binding site.

This table illustrates the typical components of binding energy calculations in molecular docking studies.

Identification of Key Interacting Residues

Molecular docking not only predicts the binding pose but also identifies the key amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues is fundamental for understanding the mechanism of action and for designing modifications to the ligand to enhance its binding affinity. For example, studies on other complex molecules have identified "hotspot" residues that are critical for tight binding. The interactions often involve specific amino acids forming hydrogen bonds or pi-pi stacking with the ligand.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe its behavior over time. This method is crucial for assessing the stability of the binding pose predicted by molecular docking and for understanding the conformational changes that may occur upon ligand binding.

Ligand-Receptor Complex Stability and Conformational Dynamics

MD simulations can confirm the stability of a ligand within a binding site. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, scientists can determine if the complex remains in a stable conformation. Such simulations have been used to support the interaction and stability of related compounds with their targets. For other novel compounds, MD simulations have validated their stable binding within the target's active site.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. These calculations are used to determine molecular orbitals, electrostatic potential, and other electronic descriptors that are important for reactivity and intermolecular interactions. For related pyridine carboxamide structures, DFT has been used to probe their electronic properties and interaction landscapes. These methods can elucidate the nature of chemical bonds and the distribution of electron density, which are fundamental to how the molecule interacts with its environment.

HOMO-LUMO Energy Analysis

No published studies containing HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) energy analysis specifically for this compound were found. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability, with the energy gap between the HOMO and LUMO serving as a key indicator.

Molecular Electrostatic Potential (MEP) Mapping

There is no available research that includes a Molecular Electrostatic Potential (MEP) map for this compound. MEP analysis provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites and predicting regions for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analysis for this compound has not been reported in the scientific literature. NBO analysis is used to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, offering insights into its bonding and structure.

Fukui Functions and Reactivity Site Prediction

No studies detailing the calculation of Fukui functions for this compound are currently available. This analysis is a component of conceptual Density Functional Theory (DFT) used to predict which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack.

Ligand-Based Drug Design and Virtual Screening

Pharmacophore Modeling

A search of scientific databases yielded no specific pharmacophore models developed based on the structure of this compound. Pharmacophore modeling is essential in drug discovery for identifying the key steric and electronic features necessary for biological activity and for screening large compound libraries.

Quantitative Structure-Activity Relationship (QSAR) Studies

There are no dedicated Quantitative Structure-Activity Relationship (QSAR) studies for a series of compounds that specifically includes this compound. QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity, aiding in the design of more potent molecules.

Comparative Analysis with Analogous Compounds

The predicted activity of 2-Chloro-N-(2-methylphenyl)pyridine-4-carboxamide can be contextualized by comparing it to known, structurally similar compounds. For example, N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide has demonstrated high fungicidal activity against gray mold. researchgate.net Another class, 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, has shown antiproliferative activity. nih.gov The combination of a 2-chloropyridine (B119429) moiety with an N-(2-methylphenyl) group in the title compound presents a unique combination. The ortho-methyl group on the phenyl ring could induce a twist in the molecule, potentially influencing how it fits into a target's binding site compared to a non-methylated analogue.

Future Directions and Therapeutic Research Potential

Prospects for Lead Optimization and Compound Development

Lead optimization is a critical phase in drug discovery aimed at enhancing the efficacy, selectivity, and pharmacokinetic properties of a lead compound. For 2-Chloro-N-(2-methylphenyl)pyridine-4-carboxamide, future development will hinge on systematic structure-activity relationship (SAR) studies. Research on analogous pyrimidine- and pyridine-carboxamide series provides a clear roadmap for such investigations. nih.govmdpi.com

Key areas for molecular modification include:

The Pyridine (B92270) Ring: The chlorine substituent at the 2-position is a key site for modification. Replacing the chloro group with different amines or heteroaromatic rings has been shown to significantly alter the biological activity in related pyrimidine (B1678525) carboxamides. nih.gov

The N-(2-methylphenyl) Group: The nature and position of substituents on the N-phenyl ring are crucial for activity. Studies on similar scaffolds have demonstrated that altering these substituents can modulate potency and selectivity. For instance, in N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing and donating groups on the phenyl ring significantly impacts their inhibitory effects. mdpi.com The methyl group's position (ortho in this case) could be varied to meta or para, or it could be replaced with other groups like halogens (chloro, fluoro) or trifluoromethyl moieties to explore effects on target binding and physicochemical properties. mdpi.commdpi.com

The Carboxamide Linker: While often considered a stable core, the amide bond itself can be replaced with bioisosteres to improve metabolic stability or alter conformational preferences, potentially leading to improved biological activity.

A systematic approach to generating a library of analogs based on these modifications will be essential. The insights gained from SAR studies on related compounds, such as those summarized in the table below, offer valuable starting points for the rational design of new derivatives.

Table 1: Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds

Scaffold/Series R¹ Group Modification (Amide side) R² Group Modification (Ring side) Key Finding Reference
Pyrimidine-4-carboxamides Varied alkyl and cycloalkyl amides Diverse amine and heteroaromatic substitutions The pyrimidine scaffold was found to be optimal, with specific substitutions at R¹ and R² significantly impacting inhibitory activity against N-acylphosphatidylethanolamine phospholipase D. nih.gov
2-Phenoxybenzamides N-pivaloyl analogues Replacement of 4-fluorophenoxy with other groups N-pivaloyl substitution enhanced antiplasmodial activity, while the 4-fluorophenoxy group was generally favorable for potency. mdpi.com

Integration of Advanced Computational and Experimental Methodologies

The development of novel derivatives of this compound can be significantly accelerated by integrating advanced computational and experimental techniques. These methods provide deep insights into molecular interactions, predict properties, and guide synthetic efforts.

Computational Methodologies:

Molecular Docking: This technique is crucial for predicting the binding modes of newly designed analogs within the active site of a biological target. nih.govnih.govnih.gov For example, docking studies on 2-chloro-pyridine derivatives have helped elucidate interactions with targets like telomerase, while similar studies on benzamide (B126) derivatives have identified key hydrogen bonding and hydrophobic interactions with enzymes like α-glucosidase. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can validate the stability of ligand-protein complexes predicted by docking. nih.govresearchgate.net Studies on related compounds have used MD simulations to confirm the stability of the most active compounds within the binding site of their target proteins. nih.govresearchgate.net

In Silico ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds before synthesis. nih.govresearchgate.net This allows for the early deselection of molecules with predicted poor pharmacokinetic profiles or toxicity risks, saving significant resources. nih.govresearchgate.net

Experimental Methodologies:

X-ray Crystallography: Determining the crystal structure of the compound and its analogs, both alone and in complex with their targets, provides definitive information about molecular conformation and binding interactions. researchgate.netacs.orgresearchgate.net

Spectroscopic Techniques: Advanced NMR (¹H and ¹³C) and IR spectroscopy are fundamental for confirming the chemical structures of synthesized derivatives. nih.govresearchgate.net

High-Throughput Screening (HTS): Once a library of analogs is synthesized, HTS can be employed to rapidly evaluate their biological activity against a panel of targets, facilitating the efficient identification of promising new leads.

The synergy between these in silico and in vitro methods creates a powerful, iterative cycle of design, synthesis, and testing that can streamline the drug discovery process for this class of compounds.

Table 2: Application of Advanced Methodologies in Carboxamide Derivative Research

Methodology Purpose Example Application Reference
Molecular Docking Predict binding modes and affinities Investigating interactions of pyridine carboxamides with succinate (B1194679) dehydrogenase (SDH) and pyridine-3-carboxamide (B1143946) analogs with Ralstonia solanacearum lectin. nih.govnih.gov
Molecular Dynamics Assess stability of ligand-protein complexes Validating the stability of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives in the active site of α-glucosidase. nih.govresearchgate.net
In Silico ADMET Predict drug-like properties and toxicity Evaluation of benzamide derivatives showed good solubility, absorption profiles, and negligible toxicity, fulfilling Lipinski's and Veber's rules. nih.govresearchgate.net

Exploration of Novel Biological Applications

The pyridine carboxamide core is associated with a broad spectrum of biological activities, suggesting that this compound and its future derivatives could be explored for a variety of therapeutic applications beyond a single target class.

Pain Management: Structurally related pyrimidine-4-carboxamide (B1289416) compounds have been identified as potent, state-dependent sodium channel blockers. nih.gov One such analog, PPPA, showed high potency and a superior therapeutic index compared to existing drugs in rat models of neuropathic, inflammatory, and postsurgical pain. nih.gov This suggests a strong potential for developing novel analgesics.

Oncology: Pyrimidine-based derivatives have been investigated as Retinoid X Receptor alpha (RXRα) antagonists, a target for cancer therapy. nih.gov Other 2-chloro-pyridine derivatives have been synthesized and evaluated as potential telomerase inhibitors, showing activity against gastric cancer cells. nih.gov

Infectious Diseases: The carboxamide scaffold is present in compounds with a range of antimicrobial activities.

Antifungal: Pyridine carboxamides have been designed as potential succinate dehydrogenase (SDH) inhibitors, with some showing potent in vivo activity against fungal plant pathogens like Botrytis cinerea. nih.gov

Antimycobacterial: Chlorinated N-arylcinnamamides, which share the N-aryl amide feature, have demonstrated significant activity against Mycobacterium tuberculosis model strains. mdpi.com

Antiviral: In the search for COVID-19 therapeutics, novel carboxamide-linked pyridopyrrolopyrimidines were designed as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov

Antiplasmodial: 2-Phenoxybenzamide derivatives have shown sub-micromolar activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com

This wide array of demonstrated activities underscores the therapeutic versatility of the carboxamide scaffold and provides a strong rationale for screening this compound and its optimized analogs against a diverse panel of biological targets.

Translational Research Perspectives for Non-Human Disease Models

Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. The initial validation of therapeutic concepts in relevant non-human disease models is a cornerstone of this process. For derivatives of this compound, a clear translational path can be envisioned based on preclinical studies of analogous compounds.

For instance, the potent sodium channel blocker 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA) was evaluated in several well-established rat models of pain. nih.gov It demonstrated efficacy against mechanical endpoints in the partial sciatic nerve ligation model (neuropathic pain), the Freund's complete adjuvant model (inflammatory pain), and a post-incisional model (postsurgical pain). nih.gov Importantly, these studies also incorporated assessments of motor deficits (e.g., the Rotarod assay) to establish a therapeutic index, comparing the effective dose to the dose causing side effects. nih.gov

Similarly, for potential antifungal applications, novel pyridine carboxamides were tested in an in vivo assay against Botrytis cinerea on plant models, demonstrating their protective efficacy compared to commercial fungicides. nih.gov In another context, pyridine-3-carboxamide analogs were evaluated for their ability to protect tomato plants against the bacterial wilt pathogen Ralstonia solanacearum. nih.gov

Selection of appropriate models: Based on the identified in vitro activity (e.g., anticancer, analgesic, antimicrobial), relevant and validated animal or plant models of disease should be selected.

Efficacy studies: The lead compounds should be assessed for their ability to alter the course of the disease in these models.

Pharmacokinetic and safety profiling: Early in vivo studies should also characterize the compound's absorption, distribution, metabolism, and excretion (ADME) profile and establish a preliminary safety and tolerability window.

Successful outcomes in these non-human disease models would provide the necessary validation to advance the most promising compounds toward clinical development.

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-N-(2-methylphenyl)pyridine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves constructing the pyridine-4-carboxamide core followed by functionalization. A common approach includes:

  • Cyclization : Reacting 2-chloropyridine derivatives with furan or thiophene precursors under controlled temperatures (e.g., 80–120°C) to form the pyridine scaffold .
  • Amidation : Introducing the 2-methylphenyl group via coupling reactions (e.g., using carbodiimide reagents like EDC/HOBt) in anhydrous solvents (DMF or DCM) .
  • Halogenation : Chlorination at the 2-position using POCl₃ or SOCl₂ under reflux conditions .
    Optimization Tips : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 eq. of coupling agents) and use inert atmospheres to minimize side reactions .

Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on pyridine-4-carboxamide derivatives?

Methodological Answer:

  • Design Analogs : Synthesize derivatives with varying substituents (e.g., halogen, methyl, methoxy) at the phenyl or pyridine rings .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). Compare IC₅₀ values to quantify potency .
  • Computational Analysis : Perform molecular docking (AutoDock Vina) to predict binding interactions. Corrogate experimental IC₅₀ with computed binding energies .
    Key Insight : Electron-withdrawing groups (e.g., Cl) at the 2-position enhance target affinity, while bulky substituents reduce solubility .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.5 ppm). The methyl group on the phenyl ring shows a singlet at δ 2.3–2.5 ppm .
    • ¹³C NMR : Carbonyl (C=O) resonates at δ 165–170 ppm; pyridine carbons appear at δ 120–150 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 275.1 (exact mass: 275.07) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) confirm amide formation .

Advanced: What computational strategies are recommended for modeling target interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use the compound’s 3D structure (optimized via Gaussian at B3LYP/6-31G*) to dock into protein active sites (e.g., PDB: 1ATP). Analyze hydrogen bonds with residues like Asp86 or Lys112 .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in GROMACS for 100 ns. Calculate binding free energies (MM-PBSA) to assess stability .
  • QSAR Modeling : Develop regression models using descriptors (logP, polar surface area) to predict bioactivity .

Basic: How can crystallographic data resolve structural ambiguities in halogenated pyridine-carboxamides?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K. SHELXTL (Bruker) or Olex2 software processes reflections .
  • Refinement : Apply SHELXL for full-matrix least-squares refinement. Anisotropic displacement parameters clarify halogen positions .
  • Validation : Check CIF files with PLATON to detect disorder (e.g., Cl rotamers) .

Advanced: How should researchers address discrepancies in reported solubility or reactivity data for this compound?

Methodological Answer:

  • Controlled Experiments : Replicate studies under standardized conditions (e.g., DMSO solubility at 25°C). Use HPLC to quantify purity (>98%) .
  • Substituent Analysis : Compare reactivity trends with analogs (e.g., 2-fluoro vs. 2-chloro derivatives) to identify electronic effects .
  • Solvent Screening : Test solubility in DMSO, ethanol, and buffer solutions (PBS pH 7.4) using UV-Vis spectroscopy (λ = 254 nm) .

Advanced: What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Methodological Answer:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Calculate IC₅₀ using GraphPad Prism .
  • Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .
  • Target Inhibition : Western blotting to assess phosphorylation levels of oncogenic kinases (e.g., EGFR, AKT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.